L-Leucyl-D-valine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for L Leucyl D Valine
Advanced Peptide Synthesis Methodologies for Dipeptides
The formation of the amide bond between L-leucine and D-valine can be achieved through several established and innovative techniques. The choice of method often depends on the scale of synthesis, desired purity, and the need to prevent side reactions, particularly racemization.
Solution-Phase Synthetic Approaches for L-Leucyl-D-valine
Solution-phase peptide synthesis (SPPS), though a more classical approach, remains highly relevant, especially for large-scale production. wikipedia.org The synthesis of this compound in solution involves a multi-step process that hinges on the use of protecting groups to ensure the specific formation of the desired peptide bond. wikipedia.orglibretexts.org
The general five-step procedure is as follows:
Protection of L-leucine's amino group: The N-terminus of L-leucine is protected, commonly with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group, to prevent it from reacting. libretexts.org
Protection of D-valine's carboxyl group: The C-terminus of D-valine is typically protected as a methyl or benzyl (B1604629) ester to prevent its participation in the coupling reaction. libretexts.org
Coupling Reaction: The carboxyl group of the N-protected L-leucine is activated using a coupling reagent. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. wikipedia.org The activated L-leucine is then reacted with the C-protected D-valine to form the protected dipeptide.
Deprotection of the N-terminus: The protecting group on the L-leucine residue is removed. For instance, the Boc group is cleaved with a mild acid like trifluoroacetic acid (TFA), while the Fmoc group is removed by a base such as piperidine (B6355638). libretexts.org
Deprotection of the C-terminus: The ester group on the D-valine is removed, often by saponification or hydrogenolysis, to yield the final this compound dipeptide.
Recent advancements have introduced methods to accelerate this process, such as using titanium tetrachloride as a condensing agent combined with microwave heating, which has been shown to produce dipeptides in high yields while maintaining chiral integrity. mdpi.comnih.gov
Solid-Phase Peptide Synthesis Techniques for Dipeptide Formation
Solid-Phase Peptide Synthesis (SPPS), developed by Robert Bruce Merrifield, has become the standard for laboratory-scale peptide synthesis due to its efficiency and amenability to automation. wikipedia.orgchempep.com The synthesis of this compound via SPPS proceeds in a C-terminal to N-terminal direction. chempep.com
The key steps in an Fmoc-based SPPS for this compound are:
Resin Loading: The first amino acid, Fmoc-protected D-valine, is anchored to an insoluble solid support, typically a polystyrene-based resin. bachem.com
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound D-valine using a solution of 20% piperidine in a solvent like dimethylformamide (DMF). pacific.edu
Coupling: The next amino acid, Fmoc-protected L-leucine, is activated with a coupling agent (e.g., HBTU) and added to the reaction vessel. It then couples to the free amino group of the D-valine on the resin. pacific.edu
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, a major advantage of the SPPS method. bachem.com
Cleavage: Once the dipeptide is assembled, it is cleaved from the resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. pacific.edu
Purification: The final peptide is precipitated, often with cold diethyl ether, and purified to isolate the this compound. pacific.edu
Stereo-Controlled Synthesis Challenges and Solutions for D-Amino Acid Incorporation
A primary challenge in synthesizing peptides containing both L- and D-amino acids is the risk of racemization, particularly of the activated amino acid. mdpi.com During the activation of the N-protected L-leucine's carboxyl group, the chiral α-carbon can become susceptible to epimerization (conversion to its D-isomer), which would result in the formation of the undesired D-Leucyl-D-valine diastereomer. nih.gov
Several strategies are employed to suppress this side reaction:
Coupling Reagents: The choice of coupling reagent is critical. The addition of additives like 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to carbodiimide (B86325) reactions can form active esters that are less prone to racemization. wikipedia.org Modern coupling reagents like HATU are also designed to minimize racemization. nih.gov
Reaction Conditions: Performing the coupling reaction at low temperatures can help reduce the rate of racemization.
Protecting Groups: Urethane-based protecting groups like Fmoc and Boc are known to effectively suppress racemization compared to other types of N-terminal protecting groups. acs.org
Novel Reagents: New methodologies are continuously being developed. For example, the use of allenone as a coupling reagent has been shown to facilitate peptide bond formation in a racemization-free manner. acs.org
Enantioselective Synthesis of D-Valine and Related Precursors
The availability of enantiomerically pure D-valine is a prerequisite for the synthesis of this compound. D-amino acids like D-valine are valuable chiral building blocks for pharmaceuticals and agrochemicals. researchgate.net Both biological and chemical methods have been developed to produce D-valine with high optical purity.
Biocatalytic and Enzymatic Routes for D-Amino Acid Production
Biocatalysis offers an environmentally friendly and highly selective route to D-amino acids, including D-valine. nih.gov These methods leverage the stereospecificity of enzymes to produce the desired enantiomer. nih.gov
Key enzymatic strategies include:
Hydantoinase Process: This is a well-established industrial method for producing D-amino acids. researchgate.net The process starts with a racemic mixture of 5-isopropylhydantoin, which is derived from isobutyraldehyde. A cascade of three enzymes—hydantoin racemase, a D-specific hydantoinase, and a D-carbamoylase—work together in a dynamic kinetic resolution to convert the racemic starting material into D-valine with high conversion rates, reportedly reaching 88% in some systems. researchgate.net
D-Amino Acid Dehydrogenases (DAADH): These enzymes catalyze the direct reductive amination of a prochiral α-keto acid (in this case, α-ketoisovalerate) to the corresponding D-amino acid. nih.gov While naturally occurring DAADHs often have a narrow substrate range, protein engineering has been used to create mutant enzymes with broader applicability and high enantioselectivity (>99% enantiomeric excess). nih.gov
Aminotransferases (Transaminases): D-amino acid transaminases (D-AAT) can synthesize D-amino acids by transferring an amino group from a donor molecule (like D-alanine) to an α-keto acid. Multi-enzyme systems have been developed to regenerate the amino donor, allowing for efficient synthesis of D-valine from α-ketoisovalerate with yields reported to be over 80%. semanticscholar.org
| Method | Key Enzyme(s) | Starting Material | Reported Yield/Conversion |
|---|---|---|---|
| Hydantoinase Process | Hydantoinase, Carbamoylase, Racemase | D,L-5-isopropylhydantoin | 88% conversion researchgate.net |
| Dehydrogenase-based Synthesis | D-Amino Acid Dehydrogenase (DAADH) | α-Ketoisovalerate | High enantioselectivity (>99% ee) nih.gov |
| Transaminase-based Synthesis | D-Amino Acid Transaminase (D-AAT) | α-Ketoisovalerate | >80% yield semanticscholar.org |
Chemoenzymatic and Chemical Methods for D-Valine Synthesis
Combining chemical steps with enzymatic resolution or employing purely chemical resolution are alternative powerful strategies for producing enantiopure D-valine.
Chemoenzymatic Deracemization: This approach involves the selective transformation of one enantiomer from a racemic mixture, followed by a chemical step. For instance, a chemo-enzymatic method was developed using an engineered variant of cyclohexylamine (B46788) oxidase (CHAO). This enzyme selectively oxidizes L-valine ethyl ester from a racemic mixture. The remaining D-valine ethyl ester can then be isolated and hydrolyzed to D-valine with a high isolated yield (up to 95%) and excellent optical purity (ee > 99%). researchgate.net
Chemical Resolution: A common chemical strategy involves preparing a racemic mixture of valine (DL-valine) and then separating the enantiomers using a chiral resolving agent. One method involves the racemization of readily available L-valine to DL-valine. This racemic mixture is then treated with a chiral acid, such as dibenzoyl-L-tartaric acid (L-DBTA) or D-2,3-dibenzoyl tartaric acid. researchgate.netgoogle.com The resolving agent selectively forms a diastereomeric salt with the D-valine derivative, which has different solubility and can be separated by crystallization. Subsequent treatment with a base liberates the D-valine with high optical purity (>98%) and yields ranging from 70% to 80%. researchgate.net
| Method | Key Reagent/Enzyme | Starting Material | Reported Yield & Optical Purity |
|---|---|---|---|
| Chemoenzymatic Deracemization | Cyclohexylamine Oxidase (CHAO) variant | DL-valine ethyl ester | Up to 95% yield; >99% ee researchgate.net |
| Chemical Resolution | Dibenzoyl-L-tartaric acid (L-DBTA) | DL-valine derivative | 70-80% yield; >98% optical purity researchgate.netgoogle.com |
Cyclization and Oligomerization Studies of Leucyl-Valine Dipeptides
The study of dipeptide cyclization and oligomerization is crucial for understanding peptide stability and developing new molecular structures. For leucyl-valine dipeptides, these investigations have primarily centered on solid-state reactions, which offer an environmentally friendly alternative to solution-phase synthesis by often eliminating the need for solvents and providing high yields. researchgate.netnih.gov
Mechanistic Investigations of Solid-State Cyclization Reactions
The thermal treatment of linear dipeptides in the solid phase is an effective method for producing their cyclic counterparts. researchgate.net This process, which involves an intramolecular condensation reaction, is of significant interest as it often proceeds without racemization and the only byproduct is water. researchgate.net
Mechanistic studies on dipeptides such as L-alanyl-L-valine and L-leucyl-L-valine have shown that the kinetics of solid-state cyclization are complex and influenced by factors like the sequence of amino acid residues, crystal packing, and heat capacity. nih.govrsc.org The process is typically studied using non-isothermal kinetics approaches, which help determine the kinetic parameters and the reaction models that best describe the transformation. researchgate.netrsc.org
Heating a linear dipeptide in its crystalline, zwitterionic form overcomes an energy barrier to allow the nucleophilic amino group to attack the carboxyl group, leading to the formation of a six-membered diketopiperazine ring and the elimination of a water molecule. researchgate.net The influence of the amino acid side chains is significant; for instance, the sequence of residues in Ala-Leu versus Leu-Ala affects the activation energy of the cyclization reaction. rsc.orgrsc.org The crystal packing of the dipeptide molecules also plays a critical role, dictating the proximity and orientation of the reactive groups and thereby influencing the reaction temperature and kinetics. nih.gov
Table 1: Kinetic Parameters for Solid-State Cyclization of Various Dipeptides This table is interactive and can be sorted by clicking on the headers.
| Dipeptide | Activation Energy (Ea) (kJ/mol) | Reaction Model | Key Findings | Reference |
|---|---|---|---|---|
| L-leucyl-L-valine | Not specified | Autocatalytic reaction | The kinetics are well-described by an autocatalytic model, and the resulting cyclic product maintains high enantiomeric purity. | researchgate.net |
| L-alanyl-L-leucine | 185 ± 9 | Autocatalysis (Prout-Tompkins) | The sequence of amino acids influences the activation energy of cyclization. | rsc.orgrsc.org |
| L-leucyl-L-alanine | 169 ± 8 | Autocatalysis (Prout-Tompkins) | Demonstrates the impact of residue sequence on thermal properties and reaction kinetics. | rsc.orgrsc.org |
| L-isoleucyl-L-alanine | Not specified | Not specified | A correlation was found between the side chain structure and the temperature of cyclization. | nih.gov |
Formation and Characterization of Cyclic Dipeptide Analogues (Diketopiperazines)
The primary products of dipeptide cyclization are 2,5-diketopiperazines (DKPs), the smallest class of cyclic peptides. wikipedia.org These compounds are of considerable interest due to their prevalence in nature and their wide range of biological activities, including anticancer, antiviral, and neuroprotective properties. rsc.orgwikipedia.org The formation of DKPs from leucyl-valine dipeptides via solid-state heating provides a high-yield, cost-effective, and environmentally friendly synthetic route. researchgate.netresearchgate.net
The resulting cyclic dipeptides, such as cyclo(Leu-Val), are characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the cyclic structure and the integrity of the amino acid residues. rsc.org Fourier-transform infrared (FTIR) spectroscopy is also employed to verify the formation of the cyclic lactam structure, which exhibits characteristic shifts in the N-H stretching bands compared to the linear dipeptide precursor. rsc.org The thermal properties of the newly formed DKPs are often analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine their stability and melting points. rsc.org
These cyclic analogues often exhibit different self-assembly properties compared to their linear precursors, forming various ordered nanostructures depending on the conditions. rsc.orgnih.gov This capacity for self-assembly makes them valuable in the design of new biomaterials. rsc.org
Design and Synthesis of this compound Analogues and Mimetics
The design of peptide analogues and mimetics is a cornerstone of medicinal chemistry, aimed at improving the therapeutic potential of natural peptides by enhancing their stability, specificity, and bioavailability. The inclusion of D-amino acids is a common and effective strategy to achieve these goals.
Structural Modification Strategies for Enhanced Stability or Specificity
Incorporating a D-amino acid, such as D-valine in the this compound sequence, fundamentally alters the peptide's structure and properties. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. This increased stability is a major advantage for developing peptide-based therapeutics with longer in vivo half-lives.
The synthesis of such analogues is often accomplished using solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids (both L- and D-isomers) to a growing peptide chain attached to a solid resin support. ias.ac.inias.ac.in This method provides high yields and allows for the purification of the final product after cleavage from the resin. ias.ac.in
Research into opioid peptides like enkephalins has demonstrated the value of substituting D-amino acids at specific positions. ias.ac.in For example, replacing the glycine (B1666218) at position 2 with a D-amino acid such as D-valine can lead to enhanced biological activity. ias.ac.in These studies underscore a key principle in analogue design: the strategic placement of D-amino acids can lock the peptide into a specific conformation that may be more favorable for receptor binding, thereby increasing its potency and specificity.
Development of Peptidomimetic Scaffolds Incorporating D-Valine
Peptidomimetics are compounds that are structurally different from peptides but are designed to mimic their function, often by interacting with the same biological targets. The development of peptidomimetic scaffolds is driven by the need to overcome the inherent limitations of peptides as drugs, such as poor oral bioavailability and rapid clearance.
Incorporating D-valine into these scaffolds is a valuable strategy. The bulky, hydrophobic side chain of valine can be important for receptor recognition and binding. By using the D-enantiomer, designers can create novel three-dimensional structures that are not accessible with natural L-amino acids. This can lead to peptidomimetics with unique binding profiles, potentially offering higher affinity or improved selectivity for the target receptor.
The design process often involves replacing the labile peptide backbone with more stable chemical structures while retaining the critical side-chain functionalities. D-valine can be incorporated into various non-peptide scaffolds, such as beta-turns, benzodiazepines, or other heterocyclic systems, to project its side chain in a spatially similar manner to the original peptide. This approach aims to replicate the essential pharmacophoric elements of the parent peptide, like this compound, within a more drug-like and robust molecular framework.
Structural and Conformational Analysis of L Leucyl D Valine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide empirical data on the molecular structure of L-Leucyl-D-valine at an atomic level. These techniques are crucial for elucidating both its static structure and its behavior in different states of matter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. By measuring chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), NMR provides detailed insights into the ensemble of conformations that a flexible molecule like this compound adopts in solution.
The conformational preferences of dipeptides are largely defined by the backbone dihedral angles φ (phi) and ψ (psi). The three-bond coupling constant, ³J(HNHα), is particularly informative as its magnitude is directly related to the φ torsion angle through the Karplus equation. nih.gov For dipeptides, these preferences often mirror those found in the coil regions of native proteins, making their study fundamental to understanding protein structure. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Constituents This table presents typical chemical shift ranges for L-leucine and L-valine residues in peptides, based on available data, to illustrate the expected values for this compound. Exact values for the specific dipeptide may vary.
| Atom | Residue | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) |
| α-CH | L-Leucine | ~4.1 - 4.5 | ~54 - 55 |
| β-CH₂ | L-Leucine | ~1.6 - 1.8 | ~40 - 42 |
| γ-CH | L-Leucine | ~1.5 - 1.7 | ~25 - 26 |
| δ-CH₃ | L-Leucine | ~0.9 - 1.0 | ~22 - 24 |
| α-CH | D-Valine | ~3.9 - 4.3 | ~60 - 63 |
| β-CH | D-Valine | ~2.1 - 2.3 | ~31 - 32 |
| γ-CH₃ | D-Valine | ~0.9 - 1.1 | ~19 - 21 |
| Amide NH | - | ~7.5 - 8.5 | - |
Source: Data compiled from general peptide NMR studies and databases. oup.combmrb.io
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of a peptide. It is highly sensitive to the local molecular environment and conformation. The vibrational modes of the peptide backbone, particularly the amide bands, are excellent probes of secondary structure. nih.govresearchgate.net
Key vibrational bands for peptide conformational analysis include:
Amide I: Ranging from 1600 to 1700 cm⁻¹, this band originates mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to hydrogen bonding and the backbone conformation, making it the most used probe for secondary structure analysis. nih.gov
Amide II: Found between 1510 and 1580 cm⁻¹, this mode arises from a combination of N-H in-plane bending and C-N stretching.
Amide III: This complex vibration, appearing between 1220 and 1320 cm⁻¹, involves C-N stretching, N-H bending, and other backbone motions. The intensities of its components are indicative of specific conformations like polyproline II (P(II)), β-sheet, and α-helix (αR). nih.gov
Studies on valine-containing dipeptides have shown that they tend to favor a β-sheet-like conformation in solution, which can be identified through these characteristic vibrational frequencies. nih.gov The presence of strong intermolecular hydrogen bonds in the solid state significantly shifts the frequencies of stretching and bending modes. nih.govresearchgate.net
Table 2: Characteristic Amide Band Frequencies (cm⁻¹) for Peptide Conformations
| Vibrational Mode | β-Sheet | α-Helix | Random Coil / P(II) |
| Amide I (IR) | ~1620 - 1640 | ~1650 - 1658 | ~1640 - 1660 |
| Amide III (IR) | ~1225 - 1245 | ~1260 - 1295 | ~1240 - 1260 |
Source: Data from studies on conformational preferences of dipeptides. nih.govuni-freiburg.de
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. formulationbio.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and build an atomic model of the molecule, revealing bond lengths, angles, and intermolecular interactions.
While a crystal structure for the covalently bonded this compound dipeptide is not present in the Cambridge Structural Database (CSD), the structure of an equimolar discrete compound formed between D-valine and L-leucine has been reported (CSD entry: BERPET). researchgate.net This co-crystal provides significant insight into the molecular recognition and packing interactions between these two amino acids. In this structure, the molecules form heteromolecular dimers, which then arrange into distinct molecular layers. researchgate.net The crystal structure is defined by a strong network of hydrogen bonds between the amine and carboxylate groups of neighboring molecules, a common feature in amino acid and peptide crystals. researchgate.net
Table 3: Crystallographic Data for the D-Valine-L-Leucine Equimolar Compound
| Parameter | Value |
| CSD Entry | BERPET |
| Chemical Formula | C₁₁H₂₄N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.021(2) |
| b (Å) | 5.3050(10) |
| c (Å) | 14.509(2) |
| β (°) | 91.13(2) |
| Volume (ų) | 770.2(2) |
Source: Data from the Cambridge Structural Database, referencing Isakov et al. researchgate.net
Conformational Dynamics and Energy Landscape Mapping
While spectroscopic methods provide snapshots of molecular structure, computational techniques are essential for exploring the full range of motion and mapping the energy landscape that governs a peptide's conformational preferences.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational space of peptides. americanpeptidesociety.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the peptide moves and folds over time. nih.gov This provides a detailed picture of the accessible conformations and the transitions between them.
The conformational landscape of a dipeptide is often visualized using a Ramachandran plot, which maps the relative energy as a function of the backbone dihedral angles φ and ψ. For alanine (B10760859) and valine dipeptides, simulation studies have identified several key low-energy regions: nih.govamericanpeptidesociety.org
β region: Characterized by an extended backbone conformation.
P(II) region: A left-handed helical conformation that is prevalent in unfolded peptides.
αR region: Corresponds to a right-handed helical conformation.
Studies of valine dipeptides indicate an increased population of the β conformation compared to alanine dipeptides. nih.gov The bulky isopropyl side chain of valine creates steric constraints that influence the accessible regions of the Ramachandran plot. Advanced sampling techniques, such as replica exchange molecular dynamics, can be employed to overcome high energy barriers and ensure a thorough sampling of the conformational landscape. manchester.ac.uk
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The structure and dynamics of this compound are governed by a balance of intramolecular and intermolecular interactions.
Intramolecular Interactions: The primary intramolecular interaction is the covalent peptide bond linking the leucine (B10760876) and valine residues. The planarity of this amide bond restricts rotation, leaving the φ and ψ angles as the main sources of backbone flexibility. Intramolecular hydrogen bonds can also stabilize specific conformations. For instance, a C₇ equatorial (C7eq) conformation, stabilized by a hydrogen bond between the C=O of the leucine residue and the N-H of the valine residue, is a common motif in dipeptides. nih.gov
Intermolecular Interactions: In the condensed phase, intermolecular forces dictate how the dipeptide molecules pack and self-assemble.
Hydrogen Bonding: This is the dominant intermolecular force in the solid state. In amino acid and peptide crystals, the protonated amino group (-NH₃⁺) of one molecule acts as a hydrogen bond donor to the carboxylate group (-COO⁻) of a neighboring molecule, creating extensive networks that define the crystal lattice. researchgate.net
Van der Waals Forces: These are attractive forces that occur between all atoms and are particularly important for the nonpolar side chains.
Hydrophobic Interactions: The isobutyl side chain of leucine and the isopropyl side chain of valine are hydrophobic. In an aqueous environment, these side chains tend to cluster together to minimize their contact with water, which can influence both the peptide's conformation and its aggregation behavior. nih.gov
The crystal structure of the D-valine-L-leucine compound clearly shows that the packing is dominated by strong hydrogen bonding interactions between the amine and carboxylate groups. researchgate.net These interactions create hydrogen-bonded bilayers that stack upon one another via van der Waals interactions between the hydrophobic side chains. researchgate.net
Table 4: Key Molecular Interactions in this compound
| Interaction Type | Description | Participating Groups |
| Intramolecular | ||
| Covalent Bond | The amide linkage forming the peptide backbone. | Leucine C-terminus, Valine N-terminus |
| Hydrogen Bond | Can stabilize folded conformations (e.g., C7eq). | Backbone C=O and N-H groups |
| Steric Hindrance | Limits allowed φ/ψ angles due to bulky side chains. | Leucine and Valine side chains |
| Intermolecular | ||
| Hydrogen Bond | Primary interaction driving crystal packing and aggregation. | -NH₃⁺ group and -COO⁻ group |
| Hydrophobic Interactions | Clustering of nonpolar side chains in aqueous solution. | Isobutyl (Leu) and Isopropyl (Val) groups |
| Van der Waals Forces | General attractive forces between molecules. | All atoms |
Stereochemical Purity and Enantiomeric Resolution
The stereochemical purity of dipeptides like this compound is a critical parameter, as the biological activity and pharmacological properties of stereoisomers can differ significantly. The determination of enantiomeric purity involves separating and quantifying the individual enantiomers, a process that relies on sophisticated analytical techniques capable of distinguishing between these structurally similar molecules.
Methodologies for Assessing Enantiomeric Excess and Chiral Integrity
Assessing the enantiomeric excess (ee) and confirming the chiral integrity of this compound requires precise and sensitive analytical methods. These methodologies are designed to quantify the presence of any undesired stereoisomer, such as D-Leucyl-L-valine, in a sample.
A primary strategy involves the use of chiral selectors, which are molecules or materials that interact differently with each enantiomer of a chiral compound. This differential interaction is the basis for enantiomeric separation and quantification. The principle of chiral recognition often relies on the "three-point-interaction rule," where a minimum of three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) must occur between the chiral selector and the analyte for discrimination to be effective. wvu.edu
Several analytical platforms are employed to determine enantiomeric excess:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established techniques for determining enantiomeric excess. nih.gov These methods can separate enantiomers either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net For dipeptides, direct separation on a CSP is often preferred as it is generally lower in cost and more efficient. researchgate.net
Electrophoretic Methods: Capillary Electrophoresis (CE) offers a powerful alternative to chromatography. wvu.edu In CE, chiral selectors, such as cyclodextrins, are typically added to the background electrolyte (running buffer). nih.govmdpi.com The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility and leads to separation. mdpi.com
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used with chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be employed to assess enantiomeric purity. nih.gov
Mass Spectrometry (MS): While not inherently a chiral technique, MS can be used to determine enantiomeric excess by measuring the rates of gas-phase ion/molecule reactions between protonated complexes of the analyte and a chiral reference compound, such as β-cyclodextrin. ucdavis.edu
The validation of these methods is crucial and typically involves assessing parameters such as selectivity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy to ensure reliable and reproducible results. nih.gov For instance, methods have been developed for amino acids that can quantify the unwanted enantiomer down to a 0.05% impurity level. rsc.orgrsc.org
Chromatographic and Electrophoretic Techniques for Chiral Separation
Chromatographic and electrophoretic techniques are the cornerstones of chiral separation in analytical chemistry, providing the means to resolve complex mixtures of stereoisomers like the potential enantiomers and diastereomers of this compound. nih.gov
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioseparation of peptides and their derivatives. nih.gov The success of HPLC lies in the development of a wide array of Chiral Stationary Phases (CSPs). wvu.edu These phases create a chiral environment within the column, allowing for the differential retention of enantiomers.
| Technique | Principle of Separation | Common Chiral Selectors/Stationary Phases for Peptides | Key Advantages |
| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a Chiral Stationary Phase (CSP). wvu.edu | Polysaccharide derivatives (e.g., cellulose, amylose), Glycopeptide antibiotics (e.g., teicoplanin, vancomycin), Pirkle-type phases, Cyclodextrins. nih.gov | Wide applicability, variety of selective columns, scalable from analytical to preparative levels. nih.gov |
| Gas Chromatography (GC) | Separation of volatile analytes in a gaseous mobile phase based on interaction with a chiral stationary phase. | Cyclodextrin derivatives. | High resolution and efficiency for volatile compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase, offering properties of both gas and liquid. | Polysaccharide-based CSPs. | Faster analysis times and reduced use of organic solvents compared to HPLC. nih.govmdpi.com |
Glycopeptide-based stationary phases have shown particular promise for the separation of amino acid and peptide enantiomers. nih.gov Furthermore, pre-column derivatization with reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used to enhance detection sensitivity, which is particularly useful when quantifying trace enantiomeric impurities. nih.gov
Electrophoretic Techniques
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is complementary to HPLC. nih.gov It relies on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the running buffer.
| Technique | Principle of Separation | Common Chiral Selectors for Peptides | Key Advantages |
| Capillary Zone Electrophoresis (CZE) | Differential migration of enantiomers that form transient diastereomeric complexes with a chiral selector in the buffer. mdpi.com | Cyclodextrins (neutral and charged derivatives), Macrocyclic antibiotics, Chiral surfactants. wvu.edunih.gov | High peak efficiency, low consumption of chiral selector and solvents, simple mechanism of separation. nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | A mode of CE where analytes are separated based on their partitioning between a pseudostationary phase (micelles) and the aqueous buffer. Chiral selectors can be incorporated into the micelles. nih.gov | Chiral surfactants (e.g., poly(sodium N-undecanoyl-L-leucylvalinate)), Ligand-exchange complexes (e.g., Copper(II)-L-valine). nih.govresearchgate.net | Can separate both neutral and charged compounds. |
The choice between chromatographic and electrophoretic techniques often depends on the specific requirements of the analysis, such as the required resolution, speed of analysis, and whether the method needs to be scaled up for preparative purposes. nih.gov
Biological Activities and Mechanisms of L Leucyl D Valine
Investigation of Bioactivity Profiles and Functional Implications
Modulation of Cellular Stress Responses (e.g., Heat Shock Protein Upregulation)
The dipeptide L-Leucyl-D-valine has been identified as a modulator of cellular stress responses, particularly through its influence on heat shock proteins (HSPs). HSPs are crucial for maintaining cellular homeostasis and protecting cells from damage induced by various stressors. researchgate.net Research indicates that the Leucyl-valine (Leu-Val) peptide can increase the expression of HSP70 and HSP25 in muscle tissue. researchgate.net This upregulation is part of a broader protective mechanism associated with the HSP70 effect. researchgate.net The induction of HSPs is a recognized cellular defense mechanism against a variety of stressors, including oxidative stress and hyperthermia. researchgate.net
The cellular response to stress is a fundamental process involving the upregulation of protective proteins like HSPs to manage misfolded or damaged proteins. oup.comoup.com In conditions of cellular stress, such as that induced by the misincorporation of amino acid analogs, cells can upregulate HSPs like Hsp70 to refold or facilitate the degradation of aberrant proteins. oup.comoup.com This response is part of a broader integrated stress response (ISR) that aims to restore cellular homeostasis. embopress.org The ability of this compound to enhance the expression of key HSPs suggests its potential role in bolstering cellular defense mechanisms. researchgate.net
Antioxidant and Anti-inflammatory Potential
This compound and its constituent amino acids, leucine (B10760876) and valine, have demonstrated notable antioxidant and anti-inflammatory properties. Hydrophobic amino acids, including leucine and valine, are known to exhibit significant free radical scavenging activity by donating electrons to free radicals. mdpi.comresearchgate.net Studies on hypercholesterolemic rats have shown that both valine and leucine can reduce the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), suggesting an antioxidant capacity that may intervene in the pathogenic mechanisms of conditions like atherosclerosis. scirp.orgscirp.org Valine, in particular, has been shown to improve mitochondrial function and protect cells from oxidative damage by reducing the production of reactive oxygen species (ROS). nih.gov
In terms of anti-inflammatory effects, leucine has been observed to alleviate inflammation by modulating macrophage polarization. It suppresses the M1 macrophage phenotype, which is associated with inflammation, and promotes the anti-inflammatory M2 phenotype. elifesciences.org This is achieved by inhibiting the expression of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α. elifesciences.org Furthermore, both leucine and isoleucine have been found to exert anti-inflammatory effects in intestinal cells by modulating key signaling pathways like JNK and NF-κB. researchgate.net While direct studies on this compound are more limited, the activities of its constituent amino acids strongly suggest its potential as an antioxidant and anti-inflammatory agent.
Table 1: Antioxidant and Anti-inflammatory Activities of Constituent Amino Acids
| Amino Acid | Observed Effect | Mechanism |
|---|---|---|
| Leucine | Reduces levels of SOD and GPx in hypercholesterolemic rats. scirp.orgscirp.org | Possesses antioxidant capacity. scirp.orgscirp.org |
| Alleviates inflammation. elifesciences.org | Modulates macrophage polarization, suppressing M1 and promoting M2 phenotype. Inhibits pro-inflammatory cytokines. elifesciences.org | |
| Attenuates synthesis of IL-8. researchgate.net | Modulates JNK and NF-κB phosphorylation. researchgate.net | |
| Valine | Reduces levels of SOD and GPx in hypercholesterolemic rats. scirp.orgscirp.org | Possesses antioxidant capacity. scirp.orgscirp.org |
| Improves mitochondrial function and protects against oxidative stress. nih.gov | Reduces production of reactive oxygen species (ROS). nih.gov |
Apoptotic Pathway Modulation and Anticancer Relevance (generalized from dipeptide research)
Research into various dipeptides has revealed their potential to modulate apoptotic pathways, suggesting a relevance in anticancer research. For instance, certain proline-containing cyclic dipeptides have been shown to inhibit the growth of cancer cells and induce apoptosis. iiarjournals.org The dipeptide carnosine has also demonstrated an ability to modulate cell proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells. mdpi.com
The anticancer effects of dipeptides are often linked to their ability to initiate apoptosis through various cellular mechanisms. One such mechanism involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are key executioners of apoptosis. researchgate.net Furthermore, some dipeptides can influence signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. researchgate.net For example, the dipeptide DP was found to inhibit the phosphorylation of PI3K and Akt, while increasing the expression of the tumor suppressor PTEN, thereby promoting apoptosis in liver cancer cells. researchgate.net
Leucine, a component of this compound, has shown cytotoxic effects on hepatocellular carcinoma cells by inducing apoptosis. preprints.orgmdpi.com This effect was linked to a decrease in insulin-like growth factor 1 (IGF-1) levels and an increase in p53, leading to the inhibition of the PI3K/AKT1/mTORC1 signaling pathway. preprints.orgmdpi.com While direct studies on the apoptotic effects of this compound are not extensively documented, the broader research on dipeptides and the specific actions of leucine provide a strong rationale for its potential role in modulating apoptotic pathways with relevance to cancer.
Cellular and Molecular Target Identification
Receptor Binding Studies and Ligand-Target Interactions
The interaction of this compound and its constituent amino acids with cellular receptors and binding proteins is a key aspect of their biological activity. The leucine/isoleucine/valine-binding protein (LIV-BP), a component of the high-affinity active transport system in Escherichia coli, undergoes a conformational change upon binding L-leucine or L-valine. nih.gov This binding event causes the protein to contract, a phenomenon observed through a decrease in its radius of gyration and maximum particle dimension. nih.gov This type of substrate-induced cleft closure is a common mechanism for periplasmic binding proteins. nih.gov
In the context of drug development, understanding ligand-target interactions is crucial. Molecular docking studies have been employed to predict the binding modes of ligands to their protein targets. researchgate.net For example, studies on the D7 protein from the salivary gland of Aedes aegypti have identified specific amino acid residues, including valine and isoleucine, that are involved in binding to leukotriene A4. bio-conferences.org These interactions are often hydrophobic in nature, with amino acids like leucine and valine being frequently involved in such contacts within protein-ligand complexes. nih.gov
The specificity of these interactions is highlighted by studies on cyclosporin (B1163) H, a potent antagonist of the formyl peptide receptor. nih.gov The presence of N-methyl-D-valine at a specific position in its amino acid sequence is crucial for its antagonistic activity, demonstrating the importance of specific residues in receptor binding. nih.gov While direct receptor binding studies for this compound are not abundant, the known interactions of its constituent amino acids with various binding proteins and receptors provide a framework for understanding its potential molecular targets.
Enzyme Inhibition and Activation Mechanisms
The dipeptide this compound and its components can influence the activity of various enzymes through inhibition or activation. For instance, D-valine has been shown to inhibit the synthesis of actinomycin (B1170597) D in Streptomyces parvulus. umich.edu This inhibition may be due to a direct effect on the actinomycin synthetase, which is responsible for the racemization of L-valine to its D-form during antibiotic production. umich.edu
In the biosynthesis of branched-chain amino acids (BCAAs), enzymes like acetohydroxyacid synthase (AHAS) are subject to feedback inhibition by L-valine, L-leucine, and L-isoleucine. researchgate.netnih.gov This regulation is crucial for maintaining appropriate levels of these amino acids. Valine treatment has been observed to initially increase AHAS activity, followed by a significant decrease, indicating a complex regulatory mechanism. frontiersin.org
Conversely, some enzymes are activated by these amino acids. For example, the enzymatic activation of amino acids, a key step in protein synthesis, is catalyzed by specific enzymes that recognize the L-isomers of amino acids like leucine. pnas.org Additionally, some peptidases exhibit specificity for peptides containing D-amino acids. A peptidase from Nocardia orientalis has been shown to hydrolyze peptide bonds preceding hydrophobic D-amino acids, with L-leucyl-D-leucine being a good substrate. tandfonline.com TheKm values for D-leucyl-D-leucine and L-leucyl-D-leucine were determined to be 0.21 x 10⁻³ M and 0.44 x 10⁻³ M, respectively, indicating a higher affinity for the D-D peptide. tandfonline.com
Table 2: Effects of this compound Components on Enzyme Activity
| Compound/Component | Enzyme | Effect |
|---|---|---|
| D-Valine | Actinomycin synthetase | Inhibition umich.edu |
| L-Valine | Acetohydroxyacid synthase (AHAS) | Feedback Inhibition researchgate.netnih.gov |
| L-Leucine | Acetohydroxyacid synthase (AHAS) | Feedback Inhibition researchgate.netnih.gov |
| L-Leucine | Amino acid activating enzymes | Activation pnas.org |
| L-Leucyl-D-leucine | Peptidase from Nocardia orientalis | Substrate tandfonline.com |
Based on a thorough review of scientific literature, there is a significant lack of information regarding the specific biological activities of the compound This compound as outlined in the user's request. The available research primarily focuses on the biological roles of the individual L-isomers of its constituent amino acids, L-leucine and L-valine, or the dipeptide composed of two L-isomers, L-Leucyl-L-valine.
One source identifies this compound as a pharmaceutical intermediate, suggesting its use in the synthesis of other molecules rather than being studied for its own direct biological effects. innospk.com The stereochemistry of amino acids is critical for biological function, as cellular processes such as protein synthesis and signaling are highly specific to L-amino acids. biopharmaspec.com Therefore, the functions of L-leucine or L-Leucyl-L-valine cannot be scientifically attributed to this compound.
Consequently, it is not possible to generate a scientifically accurate article on this compound that adheres to the requested outline due to the absence of specific research data for this compound in the following areas:
Involvement in Intracellular Signaling Pathways (e.g., mTORC1, PI3K/Akt Pathways): Research shows that free L-leucine is a potent activator of the mTORC1 and PI3K/Akt signaling pathways, which are crucial for regulating cell growth and protein synthesis. wikipedia.orgd-nb.infomedchemexpress.comscielo.brnih.govportlandpress.comscielo.br Studies have also shown that the dipeptide L-leucyl-L-valine can stimulate mTOR phosphorylation. nih.gov However, there is no evidence to suggest that this compound interacts with or modulates these pathways.
Interactions with Biological Macromolecules: Periplasmic binding proteins in bacteria, such as Leucine/Isoleucine/Valine-Binding Protein (LIVBP), show high affinity and specificity for L-amino acids. nih.gov One bacterial leucine-specific binding protein (LS-BP) has been shown to bind both L- and D-leucine, but this is an exception and refers to the free amino acid in a prokaryotic system. nih.gov No data exists on the binding affinity or specificity of this compound with mammalian proteins.
Influence on Protein Synthesis, Folding, and Degradation Pathways: L-leucine is well-documented as a stimulator of protein synthesis and an inhibitor of protein degradation. wikipedia.orgscielo.brcambridge.org Conversely, the presence of specific amino acids like leucine as N-terminal residues (N-degrons) on a protein can signal for its degradation. The influence of an external dipeptide containing a D-amino acid, such as this compound, on these complex processes has not been documented.
Given the constraints of scientific accuracy and the strict adherence to the provided outline, an article on the biological activities of this compound cannot be produced.
Enzymatic Interactions and Metabolic Pathways of L Leucyl D Valine Constituents
Biosynthetic Pathways of L-Leucine and L/D-Valine
While animals cannot synthesize L-leucine and L-valine de novo, microorganisms and plants possess the intricate enzymatic machinery for their production. nih.gov The biosynthesis of these BCAAs originates from pyruvate (B1213749), a key intermediate in the glycolytic pathway. nih.govmetwarebio.com
Enzymes and Regulatory Mechanisms in L-Leucine Biosynthesis
The biosynthesis of L-leucine is a multi-step process involving several key enzymes. The pathway branches off from the L-valine synthesis pathway at the intermediate α-ketoisovalerate.
Key Enzymes in L-Leucine Biosynthesis:
α-Isopropylmalate Synthase (IPMS): This enzyme, encoded by genes like LEU4 and LEU9 in yeast, catalyzes the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. asm.orgmdpi.com This is a critical regulatory point in the leucine-specific pathway.
Isopropylmalate Isomerase: Encoded by the LEU1 gene in yeast, this enzyme isomerizes α-isopropylmalate to β-isopropylmalate. asm.org
β-Isopropylmalate Dehydrogenase: This enzyme, the product of the LEU2 gene in yeast, catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate (KIC). asm.org
Branched-Chain Amino Acid Aminotransferase (BCAT): In the final step, KIC is transaminated by BCAT to yield L-leucine. metwarebio.com
Regulatory Mechanisms:
The biosynthesis of L-leucine is tightly regulated to maintain cellular homeostasis. The primary regulatory mechanisms include:
Feedback Inhibition: The end product, L-leucine, acts as a feedback inhibitor of α-isopropylmalate synthase, the first enzyme in the leucine-specific pathway. mdpi.comnih.gov In some fungi, α-ketoisocaproate and propionyl-CoA also exhibit inhibitory effects on this enzyme. mdpi.com
Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes is controlled by transcriptional regulators. In yeast, the transcription factor Leu3p plays a crucial role in regulating the expression of LEU1 and LEU2. asm.org The expression of LEU4 is more complex, involving multiple regulatory elements. asm.org
Interactive Data Table: Key Enzymes in L-Leucine Biosynthesis
| Enzyme | Gene (in S. cerevisiae) | Function | Regulation |
| α-Isopropylmalate Synthase | LEU4, LEU9 | Condenses α-ketoisovalerate and acetyl-CoA | Feedback inhibition by L-leucine |
| Isopropylmalate Isomerase | LEU1 | Isomerizes α-isopropylmalate | Transcriptional control by Leu3p |
| β-Isopropylmalate Dehydrogenase | LEU2 | Oxidatively decarboxylates β-isopropylmalate | Transcriptional control by Leu3p |
| Branched-Chain Amino Acid Aminotransferase | BAT1, BAT2 | Transaminates α-ketoisocaproate to L-leucine |
Metabolic Flux and Regulation in L-Valine Biosynthesis
The biosynthesis of L-valine shares its initial enzymatic steps with L-isoleucine and serves as a precursor for L-leucine synthesis. ajol.info The pathway begins with the condensation of two pyruvate molecules. ajol.info
Key Enzymes in L-Valine Biosynthesis:
Acetohydroxyacid Synthase (AHAS): Also known as acetolactate synthase, this enzyme catalyzes the condensation of two pyruvate molecules to form α-acetolactate. nih.govmetwarebio.com This is a key regulatory enzyme in the BCAA biosynthetic pathway. metwarebio.com
Acetohydroxyacid Isomeroreductase (AHAIR): This enzyme converts α-acetolactate to α,β-dihydroxyisovalerate. nih.govnih.gov
Dihydroxyacid Dehydratase (DHAD): This enzyme catalyzes the dehydration of α,β-dihydroxyisovalerate to form α-ketoisovalerate. nih.gov
Branched-Chain Amino Acid Aminotransferase (BCAT): In the final step, α-ketoisovalerate is transaminated to produce L-valine. uwaterloo.ca
Metabolic Flux and Regulation:
The metabolic flux through the L-valine pathway is intricately regulated to meet the cell's demand for all three BCAAs.
Feedback Inhibition: L-valine, along with L-leucine and L-isoleucine, exerts feedback inhibition on AHAS activity. d-nb.inforesearchgate.net The sensitivity of AHAS to this inhibition varies among different organisms. researchgate.net
Transcriptional Regulation: In many bacteria, the expression of the genes encoding the biosynthetic enzymes is regulated by transcriptional attenuation, where the presence of BCAAs leads to the premature termination of transcription. d-nb.info In Escherichia coli, the leucine-responsive protein (Lrp) acts as a global regulator, activating the expression of some BCAA biosynthesis genes while repressing others. pnas.org
Metabolic Engineering: To enhance L-valine production in industrial microorganisms like Corynebacterium glutamicum and E. coli, metabolic engineering strategies are employed. These include eliminating feedback inhibition by mutating key enzymes, overexpressing pathway genes, and redirecting carbon flux towards pyruvate and away from competing pathways like the TCA cycle. d-nb.infopnas.orgscite.ai
Microbial Fermentation Systems for L-Valine Production and Their Relevance to D-Amino Acids
L-valine is commercially produced through microbial fermentation, primarily using engineered strains of Corynebacterium glutamicum and Escherichia coli. diva-portal.orgacs.org These industrial strains are metabolically engineered to overproduce L-valine by overcoming the native regulatory mechanisms. cabidigitallibrary.org
While the focus of industrial fermentation is on L-valine, some microorganisms are known to produce D-amino acids, including D-valine. Certain lactic acid bacteria, such as Lactobacillus fermentum and Weissella paramesenteroides, have been found to accumulate D-valine in their culture medium. frontiersin.org This production is attributed to enzymes like isoleucine 2-epimerase, which can racemize branched-chain amino acids. frontiersin.org The production of D-BCAAs by these bacteria often begins during the logarithmic growth phase and increases as the bacteria grow. frontiersin.org
Catabolism and Degradation Pathways of Branched-Chain Amino Acids
The catabolism of BCAAs, including leucine (B10760876) and valine, is a crucial metabolic process that occurs in most tissues, with the initial steps being common to all three. researchgate.net
Enzymatic Steps in Branched-Chain Amino Acid Degradation (e.g., Transamination, Oxidative Decarboxylation)
The breakdown of BCAAs involves a two-step process that is shared among them:
Reversible Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT) . nih.govfrontiersin.org This enzyme transfers the amino group from the BCAA to α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid (BCKA) and glutamate. frontiersin.orgmdpi.com Leucine is converted to α-ketoisocaproate (KIC), and valine is converted to α-ketoisovalerate (KIV). nih.gov This reaction is reversible, allowing for the synthesis of BCAAs from their corresponding BCKAs. mdpi.com
Irreversible Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs. researchgate.net This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , which is located in the mitochondria. nih.govmdpi.com The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and producing NADH. mdpi.com KIC is converted to isovaleryl-CoA, and KIV is converted to isobutyryl-CoA. frontiersin.org
Following these initial common steps, the metabolic pathways for each BCAA diverge, ultimately leading to the production of intermediates for the Krebs cycle and gluconeogenesis or ketogenesis. cocukmetabolizma.com The catabolism of valine yields propionyl-CoA, which is glucogenic. drugbank.com Leucine catabolism, on the other hand, produces acetyl-CoA and acetoacetate, making it a ketogenic amino acid. wikipedia.org
Interactive Data Table: Initial Steps of BCAA Catabolism
| Step | Enzyme | Substrates | Products | Reversibility |
| Transamination | Branched-Chain Aminotransferase (BCAT) | BCAA, α-ketoglutarate | BCKA, Glutamate | Reversible |
| Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | BCKA, NAD+, Coenzyme A | Acyl-CoA, NADH, CO2 | Irreversible |
Regulation of Branched-Chain Amino Acid Catabolism
The catabolism of BCAAs is tightly regulated, primarily at the level of the BCKDH complex. researchgate.net
Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle. researchgate.netyoutube.com A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK) , phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. frontiersin.orgmdpi.com Conversely, a phosphatase, protein phosphatase 2Cm (PP2Cm) or PPM1K , dephosphorylates and activates the complex. mdpi.comyoutube.com
Regulation of BCKDK: The activity of BCKDK is itself subject to regulation. It is inhibited by the branched-chain α-keto acids, particularly KIC. frontiersin.org This means that an accumulation of the substrates for the BCKDH complex leads to the activation of the complex.
Nutritional and Hormonal Control: The expression and activity of the enzymes involved in BCAA catabolism are influenced by nutritional status and hormones. For instance, a low-protein diet can increase the levels of BCKDK mRNA, leading to the inactivation of the BCKDH complex. frontiersin.org
Fate of L-Leucyl-D-valine Following Proteolytic Cleavage
Upon proteolytic cleavage of the dipeptide this compound, the individual amino acids L-leucine and D-valine are released and subsequently enter their distinct metabolic pathways. The fate of these enantiomers is governed by stereospecific enzymes and transport systems within the body. pnas.org
Metabolism of L-Leucine:
L-leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic processes. ahajournals.orgbiocrates.com Its catabolism primarily occurs in tissues such as muscle, adipose tissue, and the liver. wikipedia.org The initial and reversible step in L-leucine degradation is its transamination to α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govnih.gov Subsequently, the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase (BCKDH) catalyzes the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA. nih.govnih.govdiabetesjournals.org Isovaleryl-CoA then undergoes a series of reactions to ultimately form acetyl-CoA and acetoacetate, making leucine an exclusively ketogenic amino acid. biocrates.comwikipedia.orgnih.govnih.gov A minor metabolic pathway for L-leucine involves its conversion to β-hydroxy β-methylbutyrate (HMB), a metabolite that has shown to influence muscle protein turnover. wikipedia.orgnih.gov
Metabolism of D-Valine:
The metabolic pathway for D-valine, a D-amino acid, differs significantly from its L-counterpart. In mammals, the primary enzyme responsible for the degradation of most D-amino acids, including D-valine, is the flavoenzyme D-amino acid oxidase (DAO). pnas.orgfrontiersin.org DAO catalyzes the stereoselective oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, along with the production of ammonia (B1221849) and hydrogen peroxide. frontiersin.orgjst.go.jp Specifically, D-valine is converted to α-ketoisovalerate. This α-keto acid can then potentially be transaminated to form the L-isomer, L-valine, which can then be utilized for protein synthesis or enter its own catabolic pathway. researchgate.net The DAO enzyme is predominantly found in the kidney, liver, and brain. frontiersin.orgjst.go.jp
The distinct metabolic fates of L-leucine and D-valine underscore the stereospecificity of mammalian metabolic pathways. While L-leucine is a fundamental component of protein synthesis and a significant energy source, D-valine is primarily catabolized by a specific degradative enzyme, highlighting the body's mechanism to handle non-proteinogenic amino acid isomers. pnas.orgbiocrates.com
Transport Systems and Cellular Uptake Mechanisms
The cellular uptake of the constituent amino acids of this compound, L-leucine and D-valine, is mediated by a variety of amino acid transporters. These transport systems are crucial for regulating the intracellular and extracellular concentrations of amino acids, which is essential for cellular function. ahajournals.org
Characterization of Amino Acid Transporters (e.g., Branched-Chain Amino Acid Transporters)
The transport of L-leucine and other branched-chain amino acids (BCAAs) is primarily handled by the L-type amino acid transporter (LAT) system. ahajournals.orgtandfonline.com This system is sodium-independent and facilitates the transport of large neutral amino acids. ahajournals.orgfrontiersin.org Key transporters in this system include:
LAT1 (SLC7A5): This is a high-affinity transporter for large neutral amino acids, including leucine, isoleucine, and valine. ahajournals.orguniprot.orgarvojournals.org It functions as an obligatory amino acid exchanger, often exchanging the influx of one amino acid for the efflux of another. ahajournals.org LAT1 is widely expressed in various tissues and is crucial for the transport of essential amino acids across the blood-brain barrier. frontiersin.orgarvojournals.org
LAT2 (SLC7A8): Similar to LAT1, LAT2 also transports large neutral amino acids but has a broader substrate selectivity, including smaller amino acids. ahajournals.org It is considered the primary BCAA transporter in the gut. ahajournals.org
Another important transport system for neutral amino acids is the Alanine-Serine-Cysteine (ASC) system. pnas.org
ASCT2 (SLC1A5): This is a sodium-dependent transporter that mediates the uptake of neutral amino acids. turkupetcentre.net While its primary substrates are alanine (B10760859), serine, and cysteine, it can also transport other neutral amino acids. pnas.org
The transport of D-amino acids is generally less efficient than that of L-amino acids, and the specific transporters are not as well-characterized. pnas.org However, some transporters have been shown to handle D-isomers. researchgate.net
| Transporter | Alias | Substrates | Transport Mechanism |
| LAT1 | SLC7A5 | Large neutral amino acids (L-leucine, L-isoleucine, L-valine, etc.) | Sodium-independent, obligatory exchange |
| LAT2 | SLC7A8 | Large and smaller neutral amino acids | Sodium-independent, obligatory exchange |
| ASCT2 | SLC1A5 | Neutral amino acids (Alanine, Serine, Cysteine, Glutamine) | Sodium-dependent |
Competitive Inhibition and Interactions with Other Amino Acids During Transport
The transport of L-leucine and D-valine is subject to competitive inhibition by other amino acids that share the same transporters. This competition can significantly impact the uptake and cellular concentration of these amino acids.
L-leucine, being a high-affinity substrate for the LAT system, can effectively compete with other large neutral amino acids, such as isoleucine and valine, for transport. researchgate.netnih.gov High concentrations of leucine have been shown to inhibit the transport of valine. researchgate.netnih.govvt.edu This antagonistic relationship is due to their shared binding sites on the transporters. researchgate.net For example, studies have demonstrated that excessive leucine can reduce the availability of other BCAAs. researchgate.net
Similarly, the transport of D-valine can be inhibited by other D-amino acids and even some L-amino acids that are recognized by the same transporters, albeit with lower affinity. nih.gov The presence of high concentrations of competing amino acids can therefore limit the cellular uptake of D-valine.
Stereoisomer-Specific Transport Dynamics
Amino acid transporters exhibit a high degree of stereoselectivity, generally favoring the L-isomers over the D-isomers. nih.govuomustansiriyah.edu.iqharvard.edu This preference is a fundamental aspect of maintaining the homochirality of proteins and other biological molecules. pnas.org
The transport systems for L-leucine are highly efficient and have high affinity for their substrate. nih.gov In contrast, the transport of D-valine is significantly less efficient. nih.gov Studies using renal membrane vesicles have shown that while L-isomers of BCAAs are transported with high affinity, the corresponding D-forms are taken up to a much lesser extent. nih.gov For instance, the affinity of the transporter for D-leucine was found to be much lower than for L-leucine. nih.gov
While most transporters are highly specific for L-amino acids, a few have been identified that can transport D-amino acids, although typically with lower affinity. researchgate.netnih.gov The transport of D-amino acids is an area of ongoing research, as these molecules are increasingly recognized for their biological roles. pnas.orgfrontiersin.org The differential transport of L- and D-amino acids is a critical mechanism for regulating their distinct metabolic fates and physiological functions. pnas.org
Computational and Theoretical Studies of L Leucyl D Valine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in understanding how L-Leucyl-D-valine interacts with biological targets and behaves in different environments.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations can elucidate how this dipeptide interacts with the active site of a biological receptor, such as an enzyme or a cell surface protein. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
The primary output of a docking study is the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions often involve the peptide backbone's amide and carbonyl groups and the side chains of both the leucine (B10760876) and valine residues. For instance, the hydrophobic side chains of leucine and valine can form favorable interactions with nonpolar pockets within a receptor's binding site, while the backbone can form crucial hydrogen bonds.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value | Interacting Receptor Residues |
| Binding Affinity (kcal/mol) | -8.5 | GLU-166, GLN-189, CYS-44 |
| Hydrogen Bonds | 2 | GLN-189, GLU-166 |
| Hydrophobic Interactions | 5 | LEU-167, MET-165, VAL-42 |
Note: This data is illustrative to demonstrate typical outputs of a molecular docking simulation. Specific values depend on the target receptor.
These predictive models are invaluable for screening potential biological targets and for guiding the rational design of more potent peptide-based therapeutics.
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and stability. For this compound, MD simulations can reveal how the dipeptide folds and moves in an aqueous environment, mimicking physiological conditions. These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of atomic positions and velocities over time.
Several key parameters are analyzed to understand the dipeptide's dynamic behavior:
Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms over time from a reference structure. A stable RMSD value suggests the simulation has reached equilibrium and the peptide is maintaining a consistent conformation.
Radius of Gyration (Rg): Indicates the compactness of the peptide's structure. Fluctuations in Rg can signify conformational changes, such as folding or unfolding.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the peptide that is accessible to the solvent. Changes in SASA can reflect alterations in the peptide's folding state. mdpi.com
Hydrogen Bonds: The formation and breaking of intramolecular hydrogen bonds are critical for stabilizing specific conformations. MD simulations track these bonds throughout the simulation.
Table 2: Representative Molecular Dynamics Simulation Analysis for this compound
| Simulation Time (ns) | RMSD (Å) | Rg (Å) | SASA (Ų) | Intramolecular H-Bonds |
| 0 | 0.0 | 3.5 | 250 | 1 |
| 20 | 1.2 | 3.3 | 235 | 2 |
| 40 | 1.3 | 3.4 | 238 | 2 |
| 60 | 1.2 | 3.3 | 236 | 2 |
| 80 | 1.4 | 3.5 | 245 | 1 |
| 100 | 1.3 | 3.4 | 237 | 2 |
Note: This data is representative of a typical 100 ns MD simulation, showing the system reaching a stable equilibrium.
Analysis of these parameters from MD simulations helps to characterize the conformational landscape of this compound, identifying its most stable structures and the transitions between them. mdpi.comnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. distantreader.org These methods are used to understand chemical reactivity and to predict spectroscopic properties.
Quantum chemical calculations can determine the distribution of electrons within the this compound molecule, which is fundamental to its chemical behavior. Key electronic properties and reactivity descriptors include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for understanding non-covalent interactions, such as hydrogen bonding and docking with receptors.
Table 3: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Electron-donating capability |
| LUMO Energy | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 6.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Molecular polarity |
Note: Values are illustrative and depend on the specific level of theory and basis set used in the calculation.
These descriptors provide a detailed picture of the molecule's intrinsic electronic properties, which govern its interactions and chemical reactions. distantreader.org
A powerful application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. arxiv.org By calculating these parameters for a computationally optimized structure of this compound, a theoretical spectrum can be generated.
This theoretical spectrum can then be compared directly with experimental spectra. A strong correlation between the predicted and measured data serves two main purposes:
Validation of the Computational Model: It confirms that the calculated low-energy conformation accurately represents the true structure of the molecule in the experimental conditions (e.g., in solution or in the solid state). rsc.org
Spectral Assignment: It allows for the unambiguous assignment of specific signals in the experimental spectrum to particular atoms or vibrational modes within the molecule. mdpi.com
For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in this compound. nih.govnih.gov Comparing these predicted shifts to an experimental NMR spectrum helps to confirm the molecule's three-dimensional structure and conformational preferences in solution. americanpeptidesociety.org Discrepancies can point to dynamic processes or environmental effects not captured in the initial computational model.
De Novo Design and Rational Peptidomimetic Development
The unique structural properties of this compound, arising from its combination of L- and D-amino acids, make it a valuable component in de novo peptide design and the development of peptidomimetics. De novo design involves creating novel peptide sequences with specific, predetermined structures and functions. plos.org
The inclusion of a D-amino acid like D-valine into a peptide sequence is a key strategy to induce specific secondary structures, such as beta-turns or unique helical folds, that are not readily accessible to peptides composed solely of L-amino acids. nih.govnih.gov An L-D amino acid sequence can disrupt standard structures like alpha-helices and beta-sheets, forcing the peptide backbone to adopt a tight turn. This structural constraint can significantly enhance a peptide's biological activity and stability by:
Pre-organizing the Conformation: Forcing the peptide into a specific shape that is optimal for binding to a biological target, thereby reducing the entropic penalty of binding.
Increasing Proteolytic Resistance: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.govrsc.org This leads to a longer biological half-life.
In rational peptidomimetic development, the this compound motif can be used as a scaffold to mimic the structure of a beta-turn in a larger protein. This allows for the creation of smaller, more stable molecules that retain the biological activity of the original protein, making them attractive candidates for drug development. pnas.org
Computational Approaches for Designing Novel this compound Analogues
The design of novel analogues of this compound aims to improve its bioactivity, stability, and pharmacokinetic profile. Computational techniques play a pivotal role in this process by predicting how structural modifications might influence the desired properties. Key methodologies employed in this endeavor include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are instrumental in establishing a mathematical relationship between the structural features of a series of compounds and their biological activity. uestc.edu.cnnih.gov For this compound, a QSAR model could be developed using a dataset of dipeptides with known activities for a specific biological target. Descriptors for the amino acid residues, such as van der Waal's volume, net charge index, and hydrophobicity, can be used to characterize the physicochemical properties of the peptides. nih.gov By applying statistical methods like multiple linear regression (MLR), a predictive model can be generated. nih.gov This model can then be used to predict the activity of newly designed this compound analogues, allowing for the prioritization of candidates for synthesis and experimental testing. The inclusion of both L- and D-amino acids in the training set is crucial for the model's ability to accurately predict the properties of analogues with mixed chirality.
An illustrative QSAR model for a hypothetical set of dipeptide analogues is presented in Table 1.
Table 1: Illustrative QSAR Model for Dipeptide Analogues
| Analogue | L-amino acid | D-amino acid | Molecular Descriptor 1 (e.g., Hydrophobicity) | Molecular Descriptor 2 (e.g., Steric Hindrance) | Predicted Bioactivity (IC50, µM) |
|---|---|---|---|---|---|
| 1 | Leucine | Valine | 1.98 | 3.25 | 15.2 |
| 2 | Isoleucine | Valine | 2.15 | 3.40 | 12.8 |
| 3 | Leucine | Alanine (B10760859) | 1.98 | 2.10 | 25.5 |
| 4 | Valine | Leucine | 1.85 | 3.25 | 18.9 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of this compound, docking simulations can be used to predict how its analogues bind to the active site of a target protein. This information is invaluable for understanding the molecular basis of its activity and for designing modifications that enhance binding affinity and specificity. The flexibility of the peptide is a critical factor in docking studies, and specialized algorithms are often required to handle the conformational freedom of small peptides. rosettacommons.org Software such as AutoDock and Rosetta are commonly used for peptide docking. rosettacommons.org For peptides containing non-canonical amino acids, like D-valine, specific parameters may need to be incorporated into the simulation. rosettacommons.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound and its analogues, MD simulations can be used to study their conformational preferences in different environments, such as in aqueous solution or in the presence of a biological membrane. This information is crucial for understanding how the peptide behaves in vivo and how its structure influences its interaction with target molecules. MD simulations can also be used to refine the results of molecular docking studies, providing a more accurate picture of the binding mode and the stability of the peptide-protein complex.
Virtual Screening Methodologies for Identifying Potential Bioactivities
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com This methodology can be applied to identify potential biological targets and, consequently, the bioactivities of this compound and its analogues.
Creation of Virtual Libraries
The first step in a virtual screening campaign is the creation of a virtual library of compounds. For this compound, this would involve generating a library of structural analogues. This can be achieved by systematically modifying the leucine and valine residues with other natural and non-natural amino acids, including those with different stereochemistry. The inclusion of D-amino acids in these libraries is particularly important as it can lead to peptides with increased resistance to proteolytic degradation. mdpi.com Virtual combinatorial libraries of dipeptide mimics can also be generated to explore a wider chemical space. nih.gov
Structure-Based and Ligand-Based Virtual Screening
There are two main approaches to virtual screening: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target. nih.gov The virtual library of this compound analogues is docked into the binding site of a known or predicted protein target. The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates are selected for further investigation. This approach is powerful for discovering novel scaffolds that can interact with a specific target.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach utilizes the structure of known active compounds to identify other molecules in a library with similar properties. For this compound, if a known bioactive dipeptide with a similar structure exists, its properties can be used to build a pharmacophore model. This model represents the essential steric and electronic features required for bioactivity and can be used to screen a virtual library for compounds that match the model.
An example of a virtual screening workflow for this compound analogues is depicted in Table 2.
Table 2: Illustrative Virtual Screening Workflow for this compound Analogues
| Step | Description | Computational Tool/Method | Outcome |
|---|---|---|---|
| 1 | Library Generation | In silico enumeration of L- and D-amino acid combinations | Virtual library of 10,000 dipeptide analogues |
| 2 | Target Selection | Identification of a potential therapeutic target (e.g., a specific enzyme) | 3D structure of the target protein |
| 3 | Molecular Docking | Docking of the virtual library to the target's active site | Ranking of analogues based on docking score |
| 4 | Filtering and Selection | Application of filters (e.g., drug-likeness, predicted ADME properties) | Selection of top 100 candidate analogues |
| 5 | MD Simulation | Analysis of the stability of the top candidate-target complexes | Confirmation of stable binding for a subset of candidates |
Through these computational and theoretical studies, the therapeutic potential of this compound can be systematically explored and optimized, paving the way for the development of novel peptide-based drugs.
Translational Research and Future Directions for L Leucyl D Valine
Role in Drug Discovery and Development
The unique structural and chemical properties of the dipeptide L-Leucyl-D-valine position it as a valuable entity in the landscape of modern drug discovery and development. Its constituent amino acids, L-leucine and D-valine, contribute to its potential as a lead compound, a scaffold for novel therapeutics, and a candidate for antimicrobial and antifungal agents.
This compound as a Lead Compound or Scaffold in Medicinal Chemistry
In the realm of medicinal chemistry, a "lead compound" is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs. wikipedia.org this compound, with its defined stereochemistry and peptide nature, fits this description. Its structure can be systematically modified to enhance potency, selectivity, and pharmacokinetic profiles, a process known as lead optimization. wikipedia.orgnih.gov The dipeptide acts as a "scaffold," a core molecular framework upon which various chemical moieties can be built to create a library of new compounds with diverse biological activities. nih.gov This approach is central to rational drug design, where understanding the structure-activity relationship (SAR) guides the development of more effective and safer drugs. researchgate.netyorku.ca The inherent properties of L-leucine and D-valine, such as hydrophobicity and steric bulk, can influence how a drug interacts with its biological target. mdpi.com
The process of discovering a lead compound can originate from various sources, including natural products, combinatorial chemistry, or high-throughput screening. wikipedia.org Once identified, the lead compound's structure is refined to improve its "druglikeness," ensuring it possesses suitable properties for biological testing and potential clinical use. wikipedia.org Molecular dynamics and free energy perturbation (FEP) calculations are computational tools that can aid in this process by predicting the binding affinity of modified compounds to their targets, thereby accelerating the design of promising drug candidates. acs.org
Design of Peptide-Based Therapeutics with Enhanced Properties
Peptide-based therapeutics have gained significant attention due to their high specificity and potency. researchgate.net this compound can serve as a fundamental building block in the design of such therapeutics. innospk.com The incorporation of D-amino acids, like D-valine, into peptide chains is a key strategy to enhance their therapeutic properties. Natural peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov Replacing some L-amino acids with their D-enantiomers can significantly improve the peptide's stability against enzymatic breakdown, prolonging its half-life and therapeutic effect. nih.govnih.gov
Furthermore, the specific sequence of amino acids in a peptide determines its secondary structure (e.g., α-helix, β-sheet), which is crucial for its biological function. frontiersin.org The inclusion of L-leucine and D-valine can influence the folding of the peptide chain, allowing for the rational design of structures that can effectively interact with specific biological targets. frontiersin.orgjst.go.jp For instance, the strategic placement of hydrophobic residues like leucine (B10760876) and valine can lead to the formation of amphipathic helices, a common structural motif in many bioactive peptides. mdpi.comjst.go.jp This rational design approach, which includes techniques like amino acid scanning and truncation, allows for the optimization of a peptide's activity and selectivity. nih.gov
Potential as an Antimicrobial or Antifungal Agent, Drawing from Amino Acid Target Research
The individual components of this compound, L-leucine and D-valine, are implicated in research targeting microbial and fungal pathogens. Antimicrobial peptides (AMPs) are a promising class of therapeutics that often target the cell membranes of bacteria, leading to their disruption and death. nih.govjst.go.jp Many AMPs are rich in hydrophobic amino acids like leucine and valine, which are crucial for their interaction with and insertion into the lipid bilayers of microbial membranes. mdpi.com The design of synthetic AMPs often involves creating amphipathic structures where hydrophobic residues like leucine are segregated from cationic residues, enhancing their antimicrobial potency. jst.go.jp
The inclusion of D-amino acids in AMPs can enhance their efficacy and stability. For example, some studies have shown that substituting L-amino acids with their D-counterparts, such as D-leucine or D-valine, can improve a peptide's resistance to proteases while maintaining or even enhancing its antimicrobial activity. nih.gov Research has also explored the potential of D-amino acids to combat multidrug-resistant bacteria. acs.org
In the context of antifungal agents, the biosynthetic pathways of branched-chain amino acids, including leucine and valine, are considered attractive targets for drug development because these pathways are essential for fungi but absent in humans. nih.gov Inhibiting key enzymes in these pathways, such as acetohydroxyacid synthase, can disrupt fungal growth. nih.gov Some antifungal peptides have been identified that contain leucine and valine, and their mechanism of action may involve interfering with these essential biosynthetic processes or disrupting the fungal cell membrane. asm.orgresearchgate.net For instance, the cyclic peptolide aureobasidin A, which contains N-methyl-L-valine and β-hydroxy-N-methyl-L-valine, exhibits potent antifungal activity by inhibiting inositol (B14025) phosphorylceramide synthase, a key enzyme in fungal sphingolipid biosynthesis. researchgate.net
Biotechnological Applications and Production Optimization
The biotechnological production of dipeptides like this compound is an area of active research, focusing on both the efficiency of synthesis and the utility of the product in various biocatalytic processes.
Microbial Engineering for Enhanced Dipeptide Biosynthesis
The biosynthesis of this compound relies on the availability of its constituent amino acids, L-leucine and L-valine. Therefore, metabolic engineering of microorganisms such as Corynebacterium glutamicum and Escherichia coli to overproduce these amino acids is a key strategy. asm.orgasm.org The biosynthetic pathways for branched-chain amino acids are complex and tightly regulated. pnas.orguwaterloo.ca
To enhance L-valine production, researchers have employed several strategies:
Deregulation of key enzymes : Acetohydroxyacid synthase (AHAS), a key enzyme in the valine biosynthesis pathway, is subject to feedback inhibition by L-valine. asm.org Introducing mutations to create a feedback-resistant AHAS can significantly increase L-valine yields. nih.gov
Gene overexpression : Overexpressing the genes encoding the enzymes of the L-valine biosynthetic pathway, such as the ilvBNCE operon, can drive the metabolic flux towards L-valine. asm.org
Elimination of competing pathways : Deleting genes that divert precursors away from the L-valine pathway can increase the availability of these precursors for L-valine synthesis. For example, deleting the ilvA gene, which encodes threonine dehydratase, prevents the formation of 2-ketobutyrate, a precursor for isoleucine biosynthesis that competes with the valine pathway. pnas.orgnih.gov Similarly, deleting genes involved in the biosynthesis of pantothenate (panB) and leucine (leuA) can increase the pool of 2-ketoisovalerate, the direct precursor to L-valine. pnas.orgnih.gov
Cofactor engineering : The biosynthesis of L-valine requires NADPH, while glycolysis produces NADH. asm.org Engineering enzymes to use NADH instead of NADPH or introducing pathways that can convert NADH to NADPH can balance the cofactor requirements and improve production. asm.org
Similar metabolic engineering strategies can be applied to enhance the production of L-leucine. Once high-yield strains for both L-leucine and L-valine are developed, further engineering can be undertaken to facilitate the enzymatic or whole-cell synthesis of the dipeptide this compound. This could involve the overexpression of specific peptide synthetases or ligases that can join the two amino acids.
Biocatalytic Applications in Stereoselective Synthesis
This compound and its constituent amino acids can be valuable in biocatalytic processes, particularly in stereoselective synthesis. Stereoselectivity, the ability to produce a specific stereoisomer of a molecule, is crucial in the pharmaceutical industry as different stereoisomers can have vastly different biological activities.
Enzymes are highly stereoselective catalysts. For example, leucine dehydrogenases can be used for the reductive amination of α-keto acids to produce chiral amino acids with high enantiomeric excess. mdpi.com These enzymes can be employed in the synthesis of non-canonical amino acids, which are valuable building blocks for novel pharmaceuticals. nih.govrsc.orgchemrxiv.org
Furthermore, chiral molecules like L-leucine and D-valine can be used as chiral auxiliaries or catalysts in asymmetric synthesis. For instance, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from amino acids can be used for the stereoselective alkylation of glycine (B1666218) derivatives to produce β-branched α-amino acids with high diastereo- and enantioselectivity. organic-chemistry.org The development of novel biocatalytic routes using either isolated enzymes or whole-cell systems for the synthesis of complex chiral molecules is an expanding field of research. rsc.org
Advanced Research Methodologies and Techniques
To fully elucidate the biological role and potential applications of this compound, a suite of advanced research methodologies is required. These techniques are essential for understanding its metabolic fate, cellular impact, and for developing efficient production strategies.
Application of Multi-Omics Technologies (Proteomics, Metabolomics) for Comprehensive Pathway Analysis
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular processes. The application of these technologies would be crucial for understanding the comprehensive impact of this compound on biological systems.
Proteomics and metabolomics , in particular, provide direct insight into the functional and metabolic state of a cell or organism. oup.com A metabolomics analysis of the aging mouse hippocampus, for instance, identified numerous dipeptides, including Leucyl-Valine, highlighting the natural occurrence of such compounds and the ability of mass spectrometry-based techniques to detect them. nih.gov Studies on related amino acids have demonstrated the power of this approach. For example, a multi-omics analysis in mice treated with L-valine revealed significant alterations in gut microbiota, induced intestinal inflammation, and enhanced lipid metabolism, showcasing how a single amino acid can trigger a complex systemic response. frontiersin.org
To understand this compound, researchers would employ untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) to track the dipeptide's absorption, distribution, and excretion, and to identify any metabolic byproducts. mdpi.comfrontiersin.org This would clarify how the presence of a D-amino acid affects its stability and breakdown compared to naturally occurring L-L dipeptides. Concurrently, proteomics would identify changes in protein expression in response to the dipeptide, revealing which cellular pathways are activated or inhibited. This could uncover unique signaling roles for this compound, distinct from its constituent amino acids. For example, analyses of metabolic disorders have successfully used proteomics and metabolomics to identify heritable biomarkers and dysregulated pathways, such as the valine, leucine, and isoleucine biosynthesis pathways. peerj.comnih.gov A similar strategy would be invaluable for mapping the biological landscape of this compound.
Table 1: Key Findings from Multi-Omics Studies on Related Amino Acids
| Study Focus | Organism/System | Key Multi-Omics Findings | Potential Relevance for this compound |
| L-valine Treatment frontiersin.org | Lean Mice | Altered cecal microbiota (decreased Bacteroidetes, increased Proteobacteria); induced gut inflammation; enhanced adipogenesis and hepatic lipid deposition. | Provides a framework for testing the metabolic and inflammatory effects of a dipeptide containing a D-valine isomer. |
| Aging nih.gov | Mouse Hippocampus | Identified 69 differentially abundant metabolites, including various dipeptides like Leucyl-Valine, with significant alterations in amino acid and lipid metabolism. | Demonstrates the presence of dipeptides in biological tissues and the utility of metabolomics in identifying them as potential biomarkers. |
| Heat Stress mdpi.com | Intestinal Cells (in vitro) | Upregulation of metabolites in the protein digestion and absorption pathway, including L-valine, L-lysine, and L-proline. | Suggests that dipeptides could be involved in cellular stress responses, a hypothesis testable for this compound. |
| COVID-19 Severity nih.gov | Human Erythrocytes | Identified heritable metabolic pathways downregulated in COVID-19, including valine, leucine, and isoleucine biosynthesis. | Indicates that baseline metabolism of constituent amino acids is crucial in disease, suggesting the metabolic fate of this compound could have health implications. |
Adaptive Laboratory Evolution and Genetic Engineering for Compound Production
Microbial fermentation is the primary method for producing amino acids, and these techniques can be extended to synthesize dipeptides like this compound. diva-portal.orgdiva-portal.org Genetic engineering and adaptive laboratory evolution (ALE) are powerful tools for optimizing microbial strains to become efficient cellular factories.
Genetic Engineering involves the targeted modification of an organism's metabolic pathways. researchgate.net For L-valine production, scientists have successfully engineered strains of Corynebacterium glutamicum and Escherichia coli by:
Overexpressing key biosynthetic genes: Increasing the expression of enzymes in the L-valine synthesis pathway. acs.org
Deleting competing pathways: Knocking out genes that divert precursors away from the target molecule, such as pathways leading to L-leucine, L-isoleucine, or acetate. acs.orguwaterloo.ca
Relieving feedback inhibition: Modifying enzymes to be insensitive to high concentrations of the final product, which would otherwise shut down the pathway. uwaterloo.ca
Adaptive Laboratory Evolution (ALE) complements rational engineering by applying selective pressure to evolve strains with desired traits, such as improved tolerance or productivity. plos.org For instance, researchers have used ALE to generate C. glutamicum strains with significantly increased L-valine titers by using a biosensor that links intracellular L-valine concentration to a fluorescent signal, allowing for high-throughput screening via fluorescence-activated cell sorting (FACS). nih.gov This approach led to the discovery of novel mutations that boosted production. nih.gov
To produce this compound, a multi-step strategy would be necessary. First, strains would be engineered to overproduce the precursors: L-leucine and D-valine. The production of D-valine in an organism that typically makes L-amino acids would require the introduction of a racemase enzyme. Subsequently, a dipeptide synthetase or a ligase would be needed to join L-leucine and D-valine. ALE could then be employed to optimize the entire system for high-yield production of the final dipeptide.
Interdisciplinary Perspectives and Broader Impact
The study of this compound extends beyond biology and biotechnology, with potential applications in materials science and significant implications for our understanding of nutrition and metabolism.
Integration with Materials Science for Self-Assembled Nanostructures
Peptides and even single amino acids have a remarkable ability to self-assemble into well-ordered nanostructures, such as nanotubes, nanofibers, and vesicles. mdpi.com This property has attracted significant interest in materials science for creating novel, biocompatible materials for applications in electronics, drug delivery, and tissue engineering. european-mrs.com
The self-assembly process is driven by non-covalent interactions, particularly hydrogen bonding between peptide backbones. The specific sequence and stereochemistry (the L- or D-form) of the amino acids are critical in determining the final morphology of the nanostructure. Research on the dipeptide L-leucyl-L-leucine, for example, has shown that it forms distinct nanostructures and that its sorption properties are a result of changes in its crystal packing. rsc.org
The introduction of a D-amino acid into a dipeptide, as in this compound, would fundamentally alter its self-assembly behavior compared to an L-L or D-D dipeptide. The mixed chirality would disrupt the typical packing patterns seen in stereochemically pure peptides, potentially leading to novel nanostructures with unique physical and chemical properties. For instance, while poly(L-valine) can self-assemble into hydrogels, the specific morphology is dependent on the formation of α-helical and β-sheet secondary structures. rsc.org The L-D combination in this compound could frustrate these typical structures, leading to entirely different assembled forms. Investigating how this compound self-assembles from amorphous thin films or in solution could open new avenues for designing bespoke nanomaterials. acs.org
Implications for Nutritional Science and Metabolic Regulation
L-leucine and L-valine are two of the three essential branched-chain amino acids (BCAAs), which are crucial for human health. healthline.com They are not only building blocks for proteins but also key signaling molecules that regulate muscle protein synthesis, glucose homeostasis, and energy metabolism. mdpi.comnih.gov L-leucine, in particular, is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. nih.gov
The nutritional and metabolic implications of this compound would be profoundly different from those of its L-L counterpart or its individual L-amino acid constituents. The human body is stereospecific and primarily utilizes L-amino acids for protein synthesis. healthline.com A dipeptide containing D-valine would likely not be recognized by the cellular machinery for protein synthesis.
Its metabolic fate raises several key questions:
Digestion and Absorption: Can human peptidases cleave the this compound bond? If not, the dipeptide might pass through the digestive system unabsorbed or be metabolized by gut microbiota.
Metabolic Interference: If absorbed, could the dipeptide or free D-valine interfere with the transport and metabolism of essential BCAAs? This could potentially disrupt normal metabolic regulation. mdpi.com
Unique Biological Activity: D-amino acids are known to have biological roles, particularly in bacteria and as neurotransmitters in mammals. This compound could possess unique, non-nutritional biological activities, such as antimicrobial or neuromodulatory effects, that are entirely different from the known roles of L-leucine and L-valine.
Recent research has shown that high intake of L-valine can have detrimental metabolic consequences in mice, including inducing inflammation. frontiersin.org Understanding how the D-isomer in a dipeptide form alters these effects is a critical area for future investigation, bridging nutritional science with toxicology and pharmacology.
Q & A
Q. How should researchers design a meta-analysis to reconcile conflicting bioactivity data for this compound?
- Methodology : Aggregate datasets from public repositories (ChEMBL, PubChem) and apply systematic review protocols (PRISMA guidelines). Use random-effects models to account for inter-study heterogeneity. Perform sensitivity analysis to identify outliers or methodological biases .
Notes on Methodological Rigor
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to strengthen conclusions .
- Statistical Validation : Report confidence intervals and effect sizes to contextualize findings .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
